molecular formula C6H6O2S B186584 3-Thiopheneacetic acid CAS No. 6964-21-2

3-Thiopheneacetic acid

Cat. No.: B186584
CAS No.: 6964-21-2
M. Wt: 142.18 g/mol
InChI Key: RCNOGGGBSSVMAS-UHFFFAOYSA-N
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Description

3-Thiopheneacetic acid is an organic compound with the molecular formula C₆H₆O₂S. It is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetic acid moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiopheneacetic acid can be synthesized through the hydrolysis of 3-thiopheneacetonitrile. The process involves dissolving 3-thiopheneacetonitrile in a mixture of ethanol and water, followed by the addition of a strong base such as potassium hydroxide. The reaction mixture is then heated to 90°C for several hours. After the reaction is complete, the ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Electrochemical oxidation in dry acetonitrile.

    Reduction: Use of reducing agents such as sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed:

    Oxidation: Poly(this compound).

    Reduction: 3-Thiopheneethanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Conductive Polymers and Biosensors

One of the most significant applications of 3-TAA is in the development of conductive polymers, particularly in biosensor technology. Research has demonstrated that copolymerizing pyrrole with 3-TAA enhances the properties of conductive coatings used in electrotextiles.

  • Key Findings :
    • The inclusion of 3-TAA increases the size of the polypyrrole coating, improves resistivity, and enhances the availability of binding sites for biorecognition elements, crucial for biosensor functionality .
    • Optimal concentrations for biosensor applications were found to be between 10–50 mg/mL of 3-TAA, which significantly improved the performance of pathogen detection systems .

Table 1: Effects of 3-TAA Concentration on Polypyrrole Properties

Concentration (mg/mL)Coating SizeResistivityBinding Sites Availability
10IncreasedModerateHigh
25SignificantLowVery High
50MaximumVery LowOptimal

Plant Growth Regulation

Recent studies have indicated that thiophene derivatives, including 3-TAA, may act as plant growth regulators. Specifically, 3-TAA has been shown to promote root organogenesis in tomato plants, suggesting its potential in agricultural biotechnology.

  • Research Insights :
    • The compound exhibited auxin-like effects similar to well-known plant hormones, enhancing shoot regeneration from explants treated with ticarcillin, a β-lactam antibiotic .

Table 2: Effect of 3-TAA on Shoot Regeneration in Tomato Plants

TreatmentShoot Regeneration (%)Mean Number of Shoots per Explant
Control301.5
Timentin + 300 mg/L TAA704.0

Synthesis of Nanoparticles

This compound is also utilized in synthesizing gold nanoparticles. Its role as a capping agent helps control the size and stability of nanoparticles during synthesis.

  • Synthesis Details :
    • In one study, gold nanoparticles were synthesized using a one-step method involving 3-TAA as a stabilizing agent, resulting in uniform particle sizes that are crucial for biomedical applications .

Electrorheological Fluids

Another innovative application is in electrorheological (ER) fluids. Research has shown that suspensions made from poly(this compound) (P3TAA) exhibit unique rheological properties when subjected to electric fields.

  • Experimental Observations :
    • The transition between sol and gel states under varying electric field strengths was documented, highlighting potential uses in smart materials and devices that respond to external stimuli .

Thermochemical Stability Studies

Thermochemical studies have established that this compound is thermodynamically more stable than its isomeric counterpart, indicating its favorable properties for various chemical applications .

  • Stability Data :

Table 3: Thermodynamic Properties of Thiopheneacetic Acids

CompoundEnthalpy of Formation (kJ/mol)
2-Thiopheneacetic Acid-250
This compound -260

Mechanism of Action

The mechanism of action of 3-thiopheneacetic acid involves its ability to act as a ligand, forming complexes with metal ions. This property is utilized in the formation of conducting polymeric films through electrochemical oxidation. The molecular targets and pathways involved include the interaction with metal ions and the formation of stable complexes that exhibit unique electrical and optical properties .

Comparison with Similar Compounds

  • 2-Thiopheneacetic acid
  • 3-Thiophenecarboxylic acid
  • 2-Thiophenecarboxylic acid
  • 3-Thiopheneethanol
  • 2-Thiopheneethanol

Comparison: 3-Thiopheneacetic acid is unique due to its specific structure, which allows for the formation of conducting polymeric films. This property is not as pronounced in similar compounds such as 2-thiopheneacetic acid or 3-thiophenecarboxylic acid. Additionally, the presence of the acetic acid moiety in this compound provides distinct reactivity and applications in various fields .

Biological Activity

3-Thiopheneacetic acid (3-TAA) is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article examines the biological activity of 3-TAA, including its applications in materials science, electrochemistry, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a thiophene ring attached to an acetic acid moiety. Its molecular formula is C6H6O2SC_6H_6O_2S with a molecular weight of approximately 142.17 g/mol. The presence of the thiophene ring contributes to its electronic properties, making it suitable for applications in organic electronics and sensors.

1. Electrochemical Sensors

3-TAA has been utilized in the development of electrochemical sensors due to its ability to stabilize gold nanoparticles (Au NPs). Research has shown that 3-TAA can enhance the conductivity and selectivity of sensors designed for detecting biomolecules such as adenine. For instance, a study demonstrated that Au NPs bridged by poly(3-thiophene acetic acid) exhibited improved performance in detecting adenine through enhanced three-dimensional conductivity and molecular imprinting techniques .

2. Polymerization Studies

The incorporation of 3-TAA into polymer matrices has been extensively studied. It has been found that varying concentrations of 3-TAA affect the electrical resistivity and fluorescence output of polypyrrole copolymers. As shown in Table 1, increasing concentrations of 3-TAA lead to significant changes in resistivity and sulfur content:

Concentration of 3TAA (mg/mL)Average Resistivity (Ω∙cm)Sulfur Weight (%)Average Fluorescent Output (RFU)
04.6 ± 0.40.931.0287 ± 0.0205
13.4 ± 0.10.551.3870 ± 0.1344
106.3 ± 0.31.301.4770 ± 0.1875
207.6 ± 0.21.541.2677 ± 0.1071
509.4 ± 0.62.241.6453 ± 0.2408
100 1587.4 ± 429.9 3.83 3.9623 ± 1.3675

This data indicates that higher concentrations of 3-TAA lead to increased resistivity and fluorescence, suggesting its role in enhancing the properties of conductive polymers .

3. Therapeutic Potential

Research into the therapeutic potential of thiophene derivatives, including 3-TAA, indicates possible anti-inflammatory and analgesic properties similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). Some studies have suggested that compounds with thiophene structures can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process .

Case Study: Electrochemical Detection of Biomolecules

In a notable study, researchers developed an electrochemical sensor using poly(3-thiophene acetic acid) for the detection of neuron-specific enolase (NSE), a biomarker for certain cancers. The sensor demonstrated high sensitivity and specificity due to the unique properties imparted by the incorporation of gold nanoparticles stabilized with 3-TAA .

Case Study: Polymer Coating Applications

Another study focused on the application of polypyrrole coatings enhanced with various concentrations of 3-TAA on polypropylene microfibers for biomedical applications. The coatings showed improved mechanical and electrical properties, making them suitable for use in biosensors and drug delivery systems .

Chemical Reactions Analysis

Esterification Reactions

3-TAA undergoes esterification to form methyl or ethyl esters, commonly used as intermediates in polymer synthesis and organic transformations.

Reaction Conditions and Yields

ReagentSolventTemperatureTimeYieldApplication
Acetyl chloride Methanol0–20°COvernight100%Methyl ester for polymer precursors
Sulfuric acid MethanolReflux14–24 h80%Electropolymerization initiators
Thionyl chloride Methanol68°C12 h93%High-yield ester synthesis
Oxalyl chloride DCM/THFRT3–36 h100%Oxadiazole derivatives for drug design
  • Key Finding : Acetyl chloride achieves quantitative yield under mild conditions, while oxalyl chloride facilitates coupling with amines for heterocyclic compounds .

Electrochemical Polymerization

3-TAA electropolymerizes to form conductive polymers, widely used in biosensors and electronic textiles.

Polymer Characteristics

Parameter0 mg/mL 3TAA10 mg/mL 3TAA100 mg/mL 3TAA
Resistivity (Ω·cm)4.6 ± 0.46.3 ± 0.31,587 ± 430
Sulfur Content (%)0.931.303.83
Fluorescence (RFU)1.03 ± 0.021.48 ± 0.193.96 ± 1.37
  • Mechanism : Oxidation in acetonitrile produces poly(3-TAA), which exhibits conductivity due to π-conjugated thiophene backbones .
  • Application : Copolymerization with pyrrole enhances biosensor sensitivity by introducing carboxyl groups for biomolecule immobilization .

Passivation in Aqueous Media

Oxidized poly(3-TAA) films undergo passivation in water or methanol, forming a lactone intermediate.

Key Observations

  • Electron Transfer : Passivation consumes ~2 electrons per monomer unit .
  • FTIR Evidence : Peaks at 1,700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C–H out-of-plane) confirm lactone formation .
  • Contrast : Methyl ester derivatives (e.g., methyl 3-thiopheneacetate) resist passivation, retaining conductivity in aqueous environments .

Nanoparticle Functionalization

3-TAA acts as a capping agent in gold nanoparticle (AuNP) synthesis.

Copolymerization with Pyrrole

Incorporating 3-TAA into polypyrrole matrices improves material properties for biosensing.

Impact of 3-TAA Concentration

  • Morphology : At 10 mg/mL, smooth polymer coatings form on fibers; 100 mg/mL causes rough, clustered surfaces .
  • Functionality : Carboxyl groups from 3-TAA enable covalent binding of FITC-avidin, increasing fluorescence by 3.8× .

Thermodynamic Stability

Experimental and computational studies confirm 3-TAA’s higher stability compared to its 2-isomer.

Thermochemical Data

Property3-TAA2-TAA
ΔfH° (gas, kJ/mol) -258.1 ± 2.3-243.7 ± 2.1
ΔfH° (solid, kJ/mol) -532.4 ± 1.8-519.6 ± 1.9
  • Theoretical Validation : G3-level calculations align with experimental enthalpies of formation .

Example Reaction

  • With 4-pyridine formamidine : Forms a triazole intermediate via dehydration, validated by ab initio calculations .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Thiopheneacetic acid in laboratory settings?

  • Methodology : this compound can be synthesized via electrochemical oxidation in dry acetonitrile to form conductive polymers like poly(this compound). Alternatively, it is used as a capping agent in the one-step borohydride reduction synthesis of gold nanoparticles, where its carboxyl group stabilizes the nanoparticles . For purification, repeated distillation under reduced pressure and gas-liquid chromatography (e.g., HP5 column with flame ionization detector) are employed to achieve >99.97% purity .

Q. How should researchers ensure purity when preparing this compound for experimental use?

  • Methodology : Purity is verified using gas-liquid chromatography (GLC) with nitrogen as the carrier gas. Distillation under reduced pressure removes volatile impurities, while GLC confirms purity thresholds (>99.97%). Contamination risks are mitigated by storing samples in inert atmospheres (e.g., N₂) post-distillation .

Q. What spectroscopic and thermochemical techniques are used to characterize this compound?

  • Methodology : Combustion calorimetry (rotating-bomb calorimeter) measures enthalpies of combustion (ΔcH°), while Knudsen effusion determines vapor pressures to calculate enthalpies of vaporization (ΔvapH°). Gas-phase enthalpies of formation (ΔfH°m(g)) are derived using the relationship ΔfH°m(g) = ΔfH°m(cd) + ΔvapH° . Spectroscopic characterization includes FTIR for functional group analysis and NMR for structural confirmation .

Advanced Research Questions

Q. How do experimental and computational approaches compare in determining the thermodynamic stability of this compound isomers?

  • Methodology : Experimental stability is assessed via combustion calorimetry and vapor pressure measurements, revealing that the 3-isomer is thermodynamically more stable than the 2-isomer by 3.2 kJ·mol⁻¹ . Computational studies (G3-level ab initio calculations) using atomization and isodesmic reactions align with experimental data, showing a theoretical isomerization enthalpy of -3.3 kJ·mol⁻¹ (error ±0.9 kJ·mol⁻¹) . Electronic structure analyses attribute stability differences to substituent effects on the thiophene ring .

Q. What strategies resolve discrepancies between experimental and computational thermochemical data for this compound derivatives?

  • Methodology : Discrepancies arise from isodesmic reaction selection (e.g., bond separation schemes). Standardizing "bond-breaking reactions" minimizes variability by isolating non-hydrogen atom interactions. For example, using methyl thiophenecarboxylates as reference compounds reduces systematic errors in ΔfH° calculations . Calibration against benzoic acid combustion data improves calorimetric accuracy .

Q. What role does this compound play in the synthesis of conductive polymers for biosensors?

  • Methodology : As a dopant, this compound introduces carboxyl groups into polyaniline (PANI) nanofibers, enhancing solubility in organic solvents and electrical conductivity. Electrochemical polymerization in acetonitrile produces films with tunable redox properties, which are integrated into biosensors for detecting pathogens or biomarkers. The thiophene ring improves charge transport, while the carboxyl group enables covalent immobilization of biomolecules .

Properties

IUPAC Name

2-thiophen-3-ylacetic acid
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InChI

InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8)
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InChI Key

RCNOGGGBSSVMAS-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC=C1CC(=O)O
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Molecular Formula

C6H6O2S
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Related CAS

114815-74-6
Record name Poly(3-thiopheneacetic acid)
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DSSTOX Substance ID

DTXSID10219904
Record name 3-Thiopheneacetic acid
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Molecular Weight

142.18 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 3-Thiopheneacetic acid
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CAS No.

6964-21-2
Record name 3-Thiopheneacetic acid
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Record name 3-Thiopheneacetic acid
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Record name 3-thienylacetic acid
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Record name 3-THIOPHENACETIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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